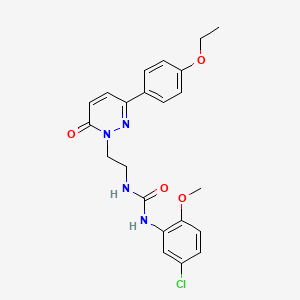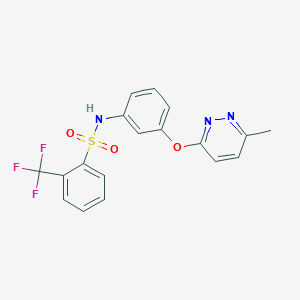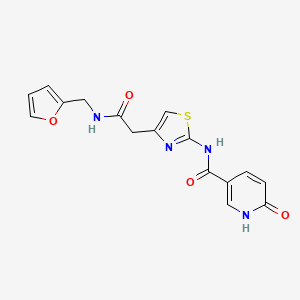![molecular formula C16H16F3NO2 B3001015 2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide CAS No. 878716-58-6](/img/structure/B3001015.png)
2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of various functional groups such as the furan ring, trifluoromethyl group, and carboxamide linkage. While the specific compound is not directly mentioned in the provided papers, similar compounds with furan carboxamide structures have been synthesized and studied for their biological activities, including antimicrobial and antioxidant properties, as well as their potential to inhibit certain gene expressions .
Synthesis Analysis
The synthesis of related furan carboxamide compounds involves multi-step reactions starting with the formation of furan carboxamide intermediates. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine . Another example includes the synthesis of ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate from ethyl naphtha[2,1-b]furan-2-carboxylate followed by subsequent reactions to form Schiff bases and azetidione derivatives . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as the use of a furan carboxylate precursor, amine coupling, and further functional group modifications.
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic heterocycle, and a carboxamide group, which is a functional group consisting of a carbonyl and an amine. The trifluoromethyl group attached to the phenyl ring is a common substituent that can influence the electronic properties of the molecule and potentially its biological activity .
Chemical Reactions Analysis
Furan carboxamide derivatives can undergo various chemical reactions. For example, Knoevenagel condensations have been performed with 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, demonstrating the reactivity of the aldehyde group in forming carbon-carbon double bonds with active methylene or methyl compounds . Additionally, the presence of the carboxamide group can be critical for biological activity, as seen in the SAR studies of pyrimidine carboxamides, where the position of this group was found to be crucial .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. The presence of electronegative groups such as trifluoromethyl can affect the compound's lipophilicity, which in turn can influence its oral bioavailability and cell permeability. For instance, modifications on the pyrimidine ring of a related compound showed that certain substitutions could improve Caco-2 permeability, which is an indicator of potential gastrointestinal absorption . The antimicrobial and antioxidant activities of these compounds also suggest that they have significant interactions with biological molecules, which can be attributed to their chemical structure and properties .
properties
IUPAC Name |
2-methyl-N-propan-2-yl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c1-9(2)20-15(21)13-8-14(22-10(13)3)11-5-4-6-12(7-11)16(17,18)19/h4-9H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLLWWXXCCTFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)
![N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3000934.png)
![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)



![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B3000944.png)

![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)
![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)

![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)